5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a cyano group, a fluorophenyl group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method involves the reaction of diazonium salts with ethyl cyanoacetate in the presence of an organic solvent . This is followed by a reaction with formaldehyde under inert gas conditions, leading to the formation of intermediate compounds. The final step involves cyclization with ammonia at a pH higher than 9 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-cyano-1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-1H-pyrazole
- 5-amino-3-{(Z)-1-cyano-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12FN5O |
---|---|
Molecular Weight |
297.29g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(2-fluorophenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H12FN5O/c16-13-4-2-1-3-10(13)7-11(8-17)14-12(9-18)15(19)21(20-14)5-6-22/h1-4,7,22H,5-6,19H2/b11-7+ |
InChI Key |
LOYNSKGZUPKQAH-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)F |
SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)F |
Origin of Product |
United States |
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